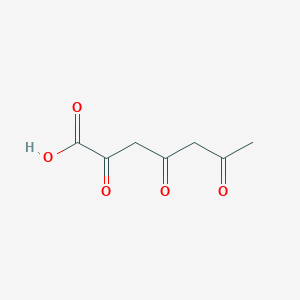

2,4,6-Trioxoheptanoic acid

Description

2,4,6-Trioxoheptanoic acid is a polyketo carboxylic acid characterized by three ketone groups at positions 2, 4, and 6 of a seven-carbon chain, terminating in a carboxylic acid group.

Properties

Molecular Formula |

C7H8O5 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

2,4,6-trioxoheptanoic acid |

InChI |

InChI=1S/C7H8O5/c1-4(8)2-5(9)3-6(10)7(11)12/h2-3H2,1H3,(H,11,12) |

InChI Key |

VAKFRAZWNDUNDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2,4,6-Trithiaheptane

Structural Relationship: Replacing the three oxygen atoms in the ketone groups of 2,4,6-trioxoheptanoic acid with sulfur yields 2,4,6-trithiaheptane (C₇H₁₄S₃). This compound, noted in , lacks the carboxylic acid moiety but shares the heptane backbone with three heteroatoms. Key Differences:

- Electronegativity : Sulfur’s lower electronegativity compared to oxygen reduces polarity, likely decreasing solubility in polar solvents.

- Reactivity : Thioether bonds (C–S) are less reactive than ketones (C=O), making 2,4,6-trithiaheptane more stable but less electrophilic.

- Applications: Trithiaheptane derivatives are often used in polymer chemistry, whereas trioxoheptanoic acid may serve as a biochemical precursor .

Chlorinated Phenoxypropionic Acids

Examples :

- 2-(2,4,5-Trichlorophenoxy)propionic acid (CAS 93-72-1)

- 2-(2-Methyl-4-chlorophenoxy)propanoic acid (CAS 93-65-2)

Structural Relationship: These compounds share a propionic acid backbone but feature aromatic chlorophenoxy substituents instead of ketones. Key Differences:

- Functionality: Chlorophenoxy derivatives are herbicides (e.g., 2,4,5-T analogs), acting as synthetic auxins.

- Acidity: The electron-withdrawing chlorine atoms in phenoxy acids enhance acidity (pKa ~2–3), whereas the trioxoheptanoic acid’s acidity is influenced by proximal ketones, though exact values are unconfirmed .

Other Polyketo Acids

- Triacetic Acid Lactone (TAL) : A cyclic triketone with antimicrobial properties, highlighting how ketone positioning impacts bioactivity.

Data Table: Hypothetical Comparative Properties

| Compound | Molecular Formula | Functional Groups | Hypothetical pKa | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₈O₅ | 3 ketones, 1 carboxylic acid | ~1.5–2.5* | Biochemical synthesis |

| 2,4,6-Trithiaheptane | C₇H₁₄S₃ | 3 thioethers | N/A | Polymer precursors |

| 2,4,5-T (propionic ester) | C₁₀H₉Cl₃O₃ | Chlorophenoxy, ester, acid | ~2.3 | Herbicides |

*Estimated based on polyketone acidity trends.

Research Findings and Limitations

- Reactivity: The trioxoheptanoic acid’s ketones may facilitate nucleophilic additions, but its stability under physiological conditions remains unstudied.

- Synthesis Gaps: No CAS or synthesis data for this compound are provided in the evidence, limiting direct comparisons .

- Toxicity: Chlorinated phenoxy acids (e.g., 2,4,5-T) are linked to environmental persistence, whereas sulfur/oxygen analogs may exhibit lower ecotoxicity .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2,4,6-Trioxoheptanoic acid in laboratory settings?

- Methodological Answer : Key precautions include using PPE (gloves, goggles), working in fume hoods to prevent inhalation, and adhering to waste disposal regulations. Safety data for structurally similar acids highlight risks of skin/eye irritation and environmental toxicity, necessitating strict adherence to OSHA and GHS guidelines .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer : Gas chromatography (GC) is effective for purity assessment (>98% as per analogous compounds), while NMR and mass spectrometry (MS) confirm structural integrity. Cross-referencing with PubChem spectral data enhances validation .

Q. How should environmental hazards associated with this compound be managed?

- Methodological Answer : Classify waste as hazardous due to aquatic toxicity risks. Follow regulations like 40 CFR Part 261 (U.S.) and employ certified disposal services to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound synthesis?

- Methodological Answer : Discrepancies may stem from impurities or isomerization. Use multi-technique validation (HPLC, IR, X-ray crystallography) and compare results with authoritative databases like PubChem or CAS Common Chemistry .

Q. What experimental design principles optimize synthesis yield of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically evaluate variables (temperature, catalyst ratio, reaction time). Process optimization for analogous compounds demonstrates improved yields through controlled stepwise adjustments .

Q. How does storage stability impact reproducibility in studies involving this compound?

- Methodological Answer : Degradation under heat/light alters chemical integrity. Conduct accelerated aging studies and store at -20°C in inert atmospheres to maintain stability, as recommended for sensitive carboxylic acids .

Q. What strategies mitigate intermediate decomposition in multi-step syntheses of this compound?

- Methodological Answer : Use low-temperature processing, inert gas environments (e.g., nitrogen), and immediate derivatization of reactive intermediates. Protocols for analogous oxo-acids emphasize minimizing exposure to reactive conditions .

Q. How can purification methods for this compound be validated?

- Methodological Answer : Validate via melting point consistency, chromatographic purity (HPLC ≥98%), and spectral alignment with reference standards. Comparative analysis with CAS Common Chemistry data ensures accuracy .

Key Considerations for Academic Research

- Data Interpretation : Cross-validate findings with open-access databases (e.g., PubChem) to address contradictions and ensure reproducibility .

- Regulatory Compliance : Adhere to OSHA, GHS, and regional disposal guidelines to mitigate health/environmental risks .

- Methodological Rigor : Employ DoE and multi-technique characterization to optimize synthesis and analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.